TEAD ligand 1

PROTAC linker optimization stereochemical SAR targeted protein degradation

PROTAC developers face linker-optimization setbacks when using racemic or achiral TEAD binders that lack a defined exit vector. TEAD ligand 1 solves this with its (S)-configured 1-(6-bromopyridin-2-yl)ethyl moiety, which orients the carboxamide nitrogen for orthogonal linker conjugation. - Enables synthesis of PROTAC TEAD degrader-1 (TEAD2 DC50 = 54.1 nM; NCI-H226 IC50 = 0.21 μM). - Reversible palmitate-pocket ligand, suitable for competitive-binding assays and fluorescent-probe development. - Available in research quantities (50 mg-1 g) with analytical documentation (NMR, HPLC, LC/MS).

Molecular Formula C25H18BrF3N2O
Molecular Weight 499.3 g/mol
Cat. No. B12361790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTEAD ligand 1
Molecular FormulaC25H18BrF3N2O
Molecular Weight499.3 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C25H18BrF3N2O/c1-15(22-6-3-7-23(26)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(27,28)29/h2-15H,1H3,(H,30,32)/t15-/m0/s1
InChIKeyJDMMPOSIISTKIN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TEAD Ligand 1 Sourcing Overview


N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide (CAS 2971850-47-0), also designated TEAD ligand 1, is a substituted naphthalene-2-carboxamide derivative that functions as a ligand for the transcriptional enhanced associate domain (TEAD) family of transcription factors [1]. This compound is not a standalone inhibitor but rather serves as a critical chemical biology tool and synthetic precursor, enabling the construction of TEAD-targeting proteolysis-targeting chimeras (PROTACs) and targeted protein degradation probes . The compound possesses an (S)-configured stereocenter at the 1-(6-bromopyridin-2-yl)ethyl moiety, an architectural feature that distinguishes it from simpler achiral naphthalene carboxamide analogs and directly influences its molecular recognition of the TEAD lipid-binding pocket .

Why TEAD Ligand 1 Is Irreplaceable for PROTACs


The suitability of a TEAD ligand for PROTAC assembly is not determined by general scaffold similarity but by the precise spatial orientation of the exit vector after linker conjugation. The (S)-stereocenter in TEAD ligand 1, coupled with the 6-bromo substitution on the pyridinyl ring, defines a unique three-dimensional binding pose within the TEAD palmitate-binding pocket that positions the carboxamide nitrogen for orthogonal linker attachment [1]. In contrast, racemic mixtures, alternative stereoisomers, or structurally related achiral naphthalene carboxamides (e.g., 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide, IC50 = 5.3 μmol/L for PET inhibition) [2] occupy this pocket differently and lack the defined exit trajectory required for subsequent conjugation to an E3 ligase ligand. Generic substitution with a structurally related TEAD binder would, at minimum, require re-optimization of linker length, attachment chemistry, and degradation selectivity—effectively restarting the PROTAC development cycle [3].

TEAD Ligand 1 Differentiation Guide


Exit Vector Geometry and Stereochemistry

TEAD ligand 1 possesses an (S)-configured stereocenter at the 1-(6-bromopyridin-2-yl)ethyl position (C25H18BrF3N2O, MW 499.3 g/mol), a stereochemical feature that directly influences the spatial trajectory of the carboxamide nitrogen available for linker attachment . In contrast, achiral naphthalene carboxamide TEAD binders such as 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide lack both the chiral center and the pyridinyl substitution pattern, resulting in a distinct binding mode and exit vector geometry [1]. The 6-bromo group on the pyridinyl ring, positioned para to the ethyl linker, further modulates the electronic properties and steric environment of the TEAD ligand, affecting binding affinity and the accessible conformational space for downstream PROTAC conjugation [2].

PROTAC linker optimization stereochemical SAR targeted protein degradation

Validated TEAD2 Degradation by PROTAC

When conjugated to an appropriate E3 ligase ligand via the carboxamide nitrogen, TEAD ligand 1 forms PROTAC TEAD degrader-1 (Compound 27), which selectively degrades Flag TEAD2 in a ubiquitin proteasome-dependent manner with a DC50 of 54.1 nM in 293T cells . This degradation event translates to functional cellular consequences, as PROTAC TEAD degrader-1 inhibits the proliferation of NF2-deficient NCI-H226 mesothelioma cells with an IC50 of 0.21 μM . In comparison, the parent TEAD ligand 1 alone does not induce TEAD degradation, functioning solely as a binder rather than a degrader—a functional distinction that underscores its role as a modular synthetic building block [1].

PROTAC degradation efficiency DC50 quantification Hippo pathway targeting

Comparative PROTAC Degradation Potency

The TEAD ligand 1-derived PROTAC degrader (DC50 = 54.1 nM against Flag TEAD2) occupies an intermediate position within the broader landscape of reported TEAD PROTACs. Independent TEAD PROTACs based on alternative binding scaffolds have demonstrated DC50 values ranging from sub-10 nM (e.g., compound 40: TEAD1 DC50 < 10 nM) [1] to higher values (e.g., KG-FP-003: TEAD2 DC50 = 68 nM) . Notably, PROTAC TEAD degrader-1 exhibits selectivity for TEAD2 over other TEAD isoforms under the reported assay conditions . This isoform preference contrasts with pan-TEAD degraders such as KG-FP-003, which degrades all four TEAD isoforms (TEAD1 DC50 = 6 nM, TEAD2 = 68 nM, TEAD3 = 12 nM, TEAD4 = 7 nM) .

PROTAC benchmark comparison DC50 ranking targeted protein degradation

Purity and Characterization Standards

Commercially sourced TEAD ligand 1 is typically supplied with a purity of ≥95% as determined by HPLC analysis . The compound is fully characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm structural identity and stereochemical integrity . In contrast, in-house synthesis of this compound requires multiple steps including Suzuki-Miyaura coupling to install the 4-(trifluoromethyl)phenyl group on the naphthalene core, followed by stereoselective amide coupling with (S)-1-(6-bromopyridin-2-yl)ethan-1-amine . The commercial product eliminates batch-to-batch variability, reduces purification burden, and provides a certificate of analysis that documents the exact purity level of the specific lot received.

compound purity HPLC characterization procurement specification

TEAD Ligand 1 Research Applications


Isoform-Selective TEAD PROTAC Synthesis

This compound serves as the TEAD-recruiting warhead in the synthesis of PROTAC TEAD degrader-1, which selectively degrades Flag TEAD2 with a DC50 of 54.1 nM in 293T cells and inhibits NF2-deficient NCI-H226 mesothelioma cell proliferation with an IC50 of 0.21 μM . Researchers investigating the differential roles of TEAD isoforms in cancer biology can leverage this isoform-selective degradation profile to dissect TEAD2-specific functions, particularly in mesothelioma and other NF2-mutant cancers where Hippo pathway dysregulation drives oncogenesis . The (S)-stereochemistry and 6-bromo substitution pattern are critical to maintaining the correct binding pose for productive ternary complex formation .

TEAD Autopalmitoylation Probe Development

TEAD ligand 1 binds to the palmitate-binding pocket of TEAD transcription factors, a conserved hydrophobic cavity essential for TEAD autopalmitoylation and subsequent YAP/TAZ interaction . Unlike covalent TEAD autopalmitoylation inhibitors (e.g., DC-TEADin02, IC50 = 197 nM; TEAD-IN-1, IC50 = 603 nM) that irreversibly modify the palmitoylation site, TEAD ligand 1 functions as a reversible ligand that can be displaced or used in competitive binding assays. This property makes it suitable for developing fluorescent polarization probes or biotinylated derivatives for studying TEAD palmitoylation dynamics and small-molecule occupancy in live cells .

Linker Optimization for PROTAC Assembly

The carboxamide nitrogen of TEAD ligand 1 provides a defined attachment point for linker conjugation, enabling systematic exploration of linker length, composition, and rigidity on PROTAC degradation efficiency . Given that PROTAC TEAD degrader-1 achieves a DC50 of 54.1 nM against TEAD2, while alternative TEAD PROTACs with different linkers exhibit DC50 values ranging from <10 nM to 68 nM , researchers can use TEAD ligand 1 as a consistent warhead to isolate linker-dependent effects on ternary complex geometry, cellular permeability, and degradation kinetics .

TEAD Inhibitor vs. Degrader Comparison

TEAD ligand 1 enables direct comparison between TEAD inhibition and TEAD degradation modalities. While the ligand itself does not degrade TEAD or inhibit autopalmitoylation, its PROTAC conjugate induces catalytic TEAD2 degradation (DC50 = 54.1 nM) . In contrast, direct TEAD autopalmitoylation inhibitors such as MGH-CP1 (TEAD2 IC50 = 710 nM; TEAD4 IC50 = 672 nM) and VT-107 (pan-TEAD autopalmitoylation IC50 = 4.93 nM) block TEAD activity without reducing protein levels. This compound therefore facilitates head-to-head comparison of pharmacological mechanisms—occupancy-driven inhibition versus event-driven degradation—in the same target pathway .

Technical Documentation Hub

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